molecular formula C11H14N2O6S B7891667 4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine

4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine

Cat. No.: B7891667
M. Wt: 302.31 g/mol
InChI Key: ZRFCUQUUCAMULC-UHFFFAOYSA-N
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Description

4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine (CAS: 1325980-50-4) is a sulfonamide derivative featuring a morpholine ring linked via a sulfonyl group to a benzene ring substituted with methoxy (-OCH₃) at position 2 and nitro (-NO₂) at position 4. Its molecular formula is C₁₁H₁₄N₂O₆S, with a molecular weight of 302.30 g/mol . The compound is stored under dry, room-temperature conditions and exhibits hazards including skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Synthesis routes for analogous sulfonamides (e.g., 4-[(3-methoxyphenyl)sulfonyl]morpholine) involve reacting morpholine with substituted benzenesulfonyl chlorides under optimized conditions, as described in one-step protocols using sodium hypochlorite and organic metal reagents .

Properties

IUPAC Name

4-(2-methoxy-5-nitrophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S/c1-18-10-3-2-9(13(14)15)8-11(10)20(16,17)12-4-6-19-7-5-12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFCUQUUCAMULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Sulfonation of 2-Methoxybenzene Derivatives

The synthesis often begins with sulfonation of 2-methoxybenzene derivatives. For example, 2-methoxybenzenesulfonic acid is prepared by treating 2-methoxybenzene with concentrated sulfuric acid at 80–100°C. This step leverages the electron-donating methoxy group to direct sulfonation to the para position, yielding 2-methoxy-5-sulfobenzoic acid.

Nitration under Controlled Conditions

Subsequent nitration introduces the nitro group at the ortho position relative to the sulfonic acid group. Using a mixture of fuming nitric acid and sulfuric acid at 0–10°C ensures regioselectivity, producing 2-methoxy-5-nitrobenzenesulfonic acid . Thermal hazard analyses, as demonstrated in analogous nitration processes, are critical to avoid exothermic runaway reactions.

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the reactive sulfonyl chloride intermediate using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For instance, refluxing 2-methoxy-5-nitrobenzenesulfonic acid with SOCl₂ in dichloromethane at 60°C for 4 hours achieves >85% conversion.

Coupling with Morpholine

The final step involves reacting the sulfonyl chloride with morpholine in a base (e.g., pyridine or triethylamine) to form the sulfonamide. This exothermic reaction typically proceeds at 0–25°C, yielding 4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine with purities >95% after recrystallization.

Modern Catalytic Methods for Enhanced Efficiency

Lewis Acid-Catalyzed Sulfonylation

Recent advances employ Lewis acids like indium triflate (In(OTf)₃) to accelerate sulfonamide formation. In a representative procedure, 2-methoxy-5-nitrobenzenesulfonyl chloride and morpholine are combined in dichloromethane with In(OTf)₃ (5 mol%) at room temperature, achieving 92% yield in 2 hours.

One-Pot Nitration-Sulfonylation

Integrated approaches minimize intermediate isolation. For example, 2-methoxybenzenesulfonyl chloride is nitrated in situ using guanidine nitrate in H₂SO₄ at −5°C, followed by direct coupling with morpholine, reducing processing time by 40%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis utilizes continuous flow reactors for nitration and sulfonation steps, enhancing safety and yield. A patented method employs a tubular reactor with staggered temperature zones (0°C for nitration, 50°C for sulfonation), achieving a throughput of 500 kg/day with 89% overall yield.

Waste Minimization Strategies

Closed-loop systems recover sulfuric acid and morpholine. For instance, spent acid from nitration is neutralized with Ca(OH)₂, generating gypsum (CaSO₄), while unreacted morpholine is extracted via distillation.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage Limitation
Classical Sequential78%12–18 hoursHigh regioselectivityMultiple isolation steps
Catalytic (In(OTf)₃)92%2 hoursRapid couplingCatalyst cost
Industrial Continuous89%6 hoursScalabilityHigh capital investment

Challenges and Optimization Opportunities

Regioselectivity in Nitration

The nitro group’s meta-directing nature complicates positional control. Protecting the sulfonic acid as a methyl ester before nitration improves ortho/para ratios to 8:1.

Sulfonyl Chloride Stability

Hydrolysis of sulfonyl chlorides during storage is mitigated by stabilizing with molecular sieves or non-polar solvents (e.g., hexane) .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-[(2-Amino-5-nitrobenzene)sulfonyl]morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or acids.

Scientific Research Applications

4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine depends on its specific application:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent positions on the benzene ring or heterocyclic systems. A comparative analysis is summarized below:

Compound Name Substituents (Benzene Ring) Molecular Weight (g/mol) Key Properties/Applications References
4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine 2-OCH₃, 5-NO₂ 302.30 Potential agrochemical applications
4-[(3-Methoxyphenyl)sulfonyl]morpholine 3-OCH₃ ~276.3 (estimated) Tested as herbicide/insecticide
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-OCH₃ ~276.3 (estimated) Agrochemical candidate
4-[1-(3-Phenyl-isoxazol-5-yl)-cyclopent-3-enesulfonyl]-morpholine Isoxazole, cyclopentene Not specified Anti-A. baumannii activity (16 mm inhibition zone)
4-(3-p-Tolyl-isoxazol-5-ylmethanesulfonyl)-morpholine Isoxazole, p-tolyl Not specified Anti-A. baumannii activity (22 mm inhibition zone)
4-[(4-Chloro-3-nitrophenyl)sulfonyl]morpholine 4-Cl, 3-NO₂ ~327.2 (estimated) Intermediate for pharmaceuticals

Key Observations :

  • Substituent Position Effects : The electron-withdrawing nitro group at position 5 in the target compound may enhance stability and reactivity compared to analogs with nitro groups at other positions (e.g., 3-nitro in ) .
  • Heterocyclic Modifications : Isoxazole-containing analogs () exhibit potent antibacterial activity, suggesting that heterocyclic systems can significantly influence biological efficacy .

Biological Activity

4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure

The structural formula of 4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine can be represented as follows:

C1H1N1O1S1C2H2C3H3\text{C}_1\text{H}_1\text{N}_1\text{O}_1\text{S}_1\text{C}_2\text{H}_2\text{C}_3\text{H}_3

This structure features a morpholine ring substituted with a sulfonyl group linked to a methoxy and nitro-substituted phenyl ring.

Antimicrobial Activity

Research indicates that compounds similar to 4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainsMinimum Inhibitory Concentration (MIC)
4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholineStaphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa20 µg/mL

These findings suggest that the presence of nitro and methoxy groups enhances the antimicrobial efficacy of the compound.

Anticancer Activity

The anticancer potential of 4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine has been explored in various studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effectiveness of this compound against several cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated that:

  • HeLa Cells : The compound exhibited an IC50 value of approximately 15 µM.
  • MCF7 Cells : The IC50 was found to be around 20 µM.

These results highlight the potential use of this compound in cancer therapeutics, particularly due to its selective toxicity towards cancer cells compared to normal cells.

Enzyme Inhibition

Another significant aspect of the biological activity of 4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine is its ability to inhibit specific enzymes. For example, it has been reported to inhibit alkaline phosphatase, an enzyme often associated with various pathological conditions.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
Alkaline PhosphataseCompetitive Inhibitor25
Carbonic AnhydraseNon-competitive Inhibitor30

This inhibition profile suggests that the compound could be useful in treating diseases where these enzymes play a crucial role.

Q & A

Q. What are the recommended synthetic routes for 4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine, and what key reaction conditions should be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of morpholine with a nitro-substituted benzene sulfonyl chloride. For example, analogous compounds like 4-[1-(3-phenyl-isoxazol-5-yl)-cyclopent-3-enesulfonyl]-morpholine were synthesized via nucleophilic substitution under reflux with aprotic solvents (e.g., dichloromethane) and bases like triethylamine . Key conditions to optimize include:
  • Temperature control (60–100°C for nitro-group stability).
  • Solvent polarity to enhance sulfonyl chloride reactivity.
  • Stoichiometric ratios (1:1.2 morpholine:sulfonyl chloride).
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. How should researchers characterize the purity and structural integrity of 4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the methoxy (-OCH3_3), nitro (-NO2_2), and morpholine rings. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm .
  • FT-IR : Peaks at 1350–1300 cm1^{-1} (asymmetric S=O stretch) and 1530–1500 cm1^{-1} (NO2_2 symmetric stretch) .
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H13_{13}N2_2O6_6S: calculated m/z 325.04) .

Q. What stability considerations are critical for storing 4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine?

  • Methodological Answer :
  • Store under inert gas (argon) at -20°C to prevent hydrolysis of the sulfonyl group.
  • Avoid prolonged exposure to light, as nitro groups can undergo photoreduction.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS .

Advanced Research Questions

Q. How can QSAR models be applied to predict the biological activity of 4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine derivatives against multidrug-resistant pathogens?

  • Methodological Answer :
  • Develop 2D-QSAR models using descriptors like LogP, polar surface area, and electron-withdrawing effects of the nitro group. For example, derivatives with Cl or CF3_3 substitutions showed enhanced anti-A. baumannii activity (inhibition zones up to 22 mm) .
  • Validate models using leave-one-out cross-validation (q2^2 > 0.7) and external test sets. Prioritize derivatives with predicted IC50_{50} < 100 µM for synthesis .

Q. What experimental strategies can elucidate the mechanism of action of sulfonylmorpholine derivatives in antimicrobial assays?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test binding to bacterial enoyl-ACP reductase or dihydrofolate reductase, as sulfonyl groups often disrupt cofactor binding .
  • Time-Kill Curves : Monitor bactericidal effects at 2× and 4× MIC over 24 hours to distinguish static vs. cidal activity.
  • Resistance Profiling : Serial passage assays to assess mutation frequency in A. baumannii .

Q. How can researchers resolve contradictions in biological activity data for sulfonylmorpholine derivatives across studies?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., Mueller-Hinton agar, 37°C, 18–24 h incubation) .
  • Orthogonal Assays : Compare disk diffusion (CLSI guidelines) with broth microdilution MICs.
  • Purity Verification : Use DSC (melting point consistency) and 1^1H NMR to rule out degradation or isomerization .

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